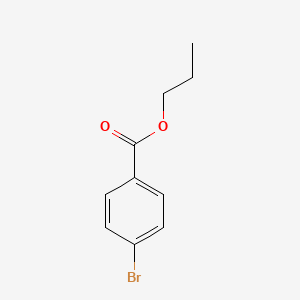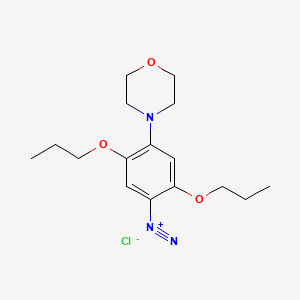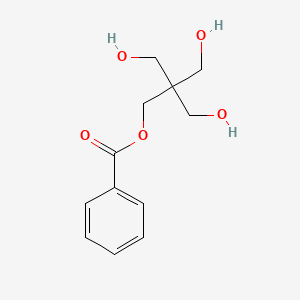
3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate is an organic compound with a complex structure that includes both hydroxyl and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate typically involves the esterification of 3-Hydroxy-2,2-bis(hydroxymethyl)propanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the benzoate group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and resins due to its multifunctional nature.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The benzoate group can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octadecanoate
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl laurate
- 2,2-Bis(hydroxymethyl)propionic acid
Uniqueness
3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate is unique due to its combination of hydroxyl and benzoate groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51690-79-0 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] benzoate |
InChI |
InChI=1S/C12H16O5/c13-6-12(7-14,8-15)9-17-11(16)10-4-2-1-3-5-10/h1-5,13-15H,6-9H2 |
InChI Key |
HVAFSPAKLBEZLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


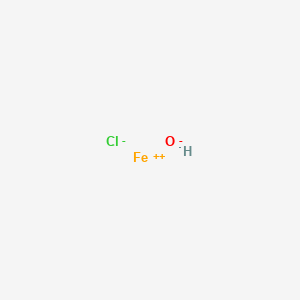
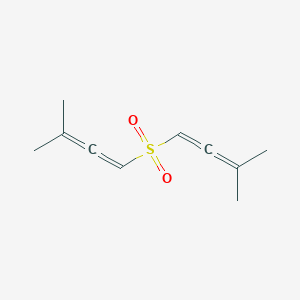

![3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine](/img/structure/B14654239.png)
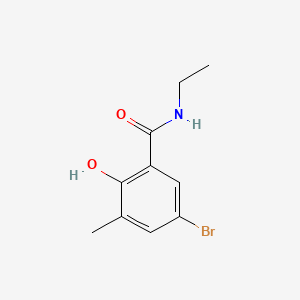
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
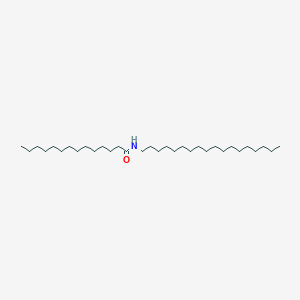
phosphanium bromide](/img/structure/B14654256.png)
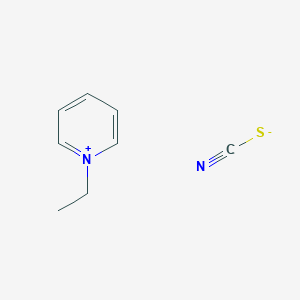
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
